molecular formula C11H9N3O2 B2701083 3-(5-Nitroindol-1-yl)propanenitrile CAS No. 38178-83-5

3-(5-Nitroindol-1-yl)propanenitrile

Cat. No.: B2701083
CAS No.: 38178-83-5
M. Wt: 215.212
InChI Key: WKPADKRRNHWIMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitroindoles, which includes compounds like “3-(5-Nitroindol-1-yl)propanenitrile”, has been a topic of research. For instance, nitroenamines can undergo electrochemical cyclisation to form 3-nitroindoles in the presence of potassium iodide . The reaction proceeds via a sequential paired electrolysis process, beginning with anodic oxidation of iodide (I−) to the iodine radical (I˙), which facilitates cyclisation of the nitroenamine to give a 3-nitroindolinyl radical .


Chemical Reactions Analysis

The reactivity of 3-nitroindoles with electron-rich species has been studied . The electrophilic reactivity of 3-nitroindole derivatives has been put at the heart of a wide range of new, albeit challenging, chemical reactions . Dearomatization processes have considerably enriched the scope of C2 C3 functionalizations of these scaffolds .

Scientific Research Applications

Catalyst in Chemical Synthesis

The compound 3-(5-Nitroindol-1-yl)propanenitrile has been studied in the context of its potential use as a catalyst or as part of catalytic systems in chemical synthesis. For instance, a copper-based metal-organic framework was developed, using a related nitro-substituted compound, for chemo- and regio-selective enamination of β-ketoesters. This highlights the role such nitro-substituted compounds can play in facilitating highly selective chemical transformations with excellent yields, showcasing their potential in catalytic applications (Zhao et al., 2013).

Antimicrobial Studies

Research involving derivatives of similar nitro-substituted compounds has shown significant antimicrobial activity. A series of synthesized derivatives exhibited potent activity against a range of gram-positive and gram-negative bacteria, as well as fungi. This suggests potential applications of this compound and its derivatives in developing new antimicrobial agents, contributing to the ongoing search for new treatments against resistant microbial strains (Desai, Pandya, & Vaja, 2017).

Material Science

In material science, the structural and electronic properties of nitro-substituted compounds are of interest. Studies on the crystal structure of related compounds can provide insights into the design of new materials with potential applications in electronics, photonics, or as precursors for the synthesis of complex materials. The detailed structural analysis contributes to our understanding of molecular interactions and can guide the development of materials with desired properties (Boulhaoua et al., 2015).

Catalysis and Environmental Applications

The investigation into the effects of propane addition on plasma nitrocarburizing demonstrates the relevance of nitro-substituted compounds in enhancing industrial processes. Such studies can lead to improved surface treatments of metals, offering enhanced performance characteristics for various applications. Additionally, the environmental degradation of nitroaromatic compounds, including explosives, highlights the potential of utilizing microbial processes for remediation. Understanding the degradation pathways can inform the development of bioremediation strategies to address environmental contamination by nitroaromatic compounds (Ye et al., 2014).

Energetic Materials

Research on nitro-substituted triazoles, including compounds structurally related to this compound, has led to the development of new classes of energetic materials. These materials exhibit high density and excellent detonation properties, making them potential candidates for use in explosives or propellants. Such studies are crucial for the advancement of materials that are safer, more efficient, and environmentally friendly (Thottempudi & Shreeve, 2011).

Properties

IUPAC Name

3-(5-nitroindol-1-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c12-5-1-6-13-7-4-9-8-10(14(15)16)2-3-11(9)13/h2-4,7-8H,1,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPADKRRNHWIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CCC#N)C=C1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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